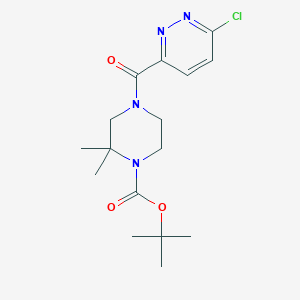

![molecular formula C21H24N4O8S B2455971 Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-32-2](/img/structure/B2455971.png)

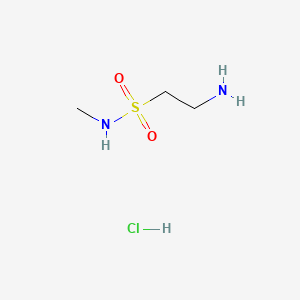

Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate” is a complex organic molecule with the molecular formula C22H25N5O7 . It has an average mass of 471.463 Da and a monoisotopic mass of 471.175385 Da .

Chemical Reactions Analysis

The chemical reactivity of a molecule like this can be analyzed using methods such as Natural Bond Orbital (NBO) calculations . These calculations can provide insights into the chemical selectivity and stability of the molecule. Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved information.科学的研究の応用

Carboxyl-group Protection in Peptide Synthesis A study by Amaral (1969) discusses the use of the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection in peptide synthesis. This method offers selective removal advantages and can potentially be applied to the synthesis of complex peptides involving Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate or related compounds (Amaral, 1969).

Catalysis for Ethylene Polymerization Noda, Kochi, and Nozaki (2009) have developed phosphine sulfonate nickel complexes that catalyze ethylene polymerization without activators, producing low molecular weight polyethylenes. The findings suggest potential catalytic roles for sulfonyl-containing compounds in polymerization processes (Noda, Kochi, & Nozaki, 2009).

Electrolysis of Reactive Dyes Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols formed by electrolysis of the bisazo reactive dye Reactive Black 5, suggesting applications of sulfonyl-containing compounds in dye degradation and environmental remediation processes (Elizalde-González et al., 2012).

Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized compounds through a simple procedure, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, and screened them for antimicrobial and antioxidant activities. Their findings highlight the potential of sulfonyl-containing compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Hypoglycemic Activity of Sulfonamides Rufer and Losert (1979) discovered that both enantiomers of a related compound displayed hypoglycemic activity, indicating that sulfonyl-containing compounds could have applications in the development of new therapeutic agents for diabetes (Rufer & Losert, 1979).

特性

IUPAC Name |

ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-14-16(25(28)29)6-9-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKVROIBZISSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

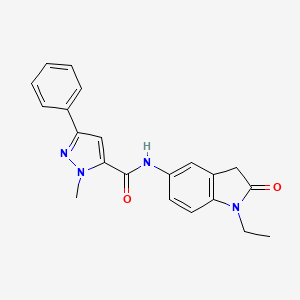

![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)

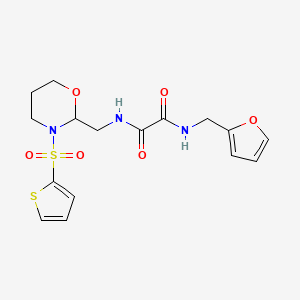

![N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455894.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)

![Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2455898.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)